molecular formula C6H5Cl4N B6225310 2,3,5-trichloroaniline hydrochloride CAS No. 2770360-14-8

2,3,5-trichloroaniline hydrochloride

Cat. No.: B6225310
CAS No.: 2770360-14-8
M. Wt: 232.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trichloroaniline hydrochloride is an organic compound with the chemical formula C6H4Cl3N·HCl. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 5 positions. This compound is typically found as a crystalline solid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trichloroaniline hydrochloride can be synthesized through several methods. One common approach involves the chlorination of aniline. The process typically includes the following steps:

    Chlorination of Aniline: Aniline is reacted with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2,3,5-trichloroaniline.

    Formation of Hydrochloride Salt: The resulting 2,3,5-trichloroaniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to less chlorinated aniline derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields less chlorinated aniline derivatives.

    Substitution: Results in various substituted aniline compounds.

Scientific Research Applications

2,3,5-Trichloroaniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2,3,5-trichloroaniline hydrochloride involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s chlorinated structure allows it to interact with proteins and other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2,3,5-Trichloroaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of chlorine atoms imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

2770360-14-8

Molecular Formula

C6H5Cl4N

Molecular Weight

232.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.